Enantiomer-Dependent Receptor Recognition: Criticality of (R)-Configuration for Pyridylalanine-Containing Peptides
In a direct study of pyridylalanine regioisomers incorporated into somatostatin receptor subtype 2 (SST2) antagonists, the D-enantiomer of 2-pyridylalanine (d2Pal) completely lost receptor recognition and binding affinity, whereas the corresponding L-enantiomer (l2Pal) retained nanomolar affinity [1]. This stereochemical dependence is a class-level property of α-amino acids in bioactive peptide contexts, indicating that the (2R)-configuration of the target compound—analogous to the D-series—is expected to confer a distinct, non-interchangeable receptor interaction profile compared to its (2S)-enantiomer.
| Evidence Dimension | Enantiomer-specific receptor recognition in SST2 antagonist peptides |
|---|---|
| Target Compound Data | (2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid: defined (R)-configuration at α-carbon |
| Comparator Or Baseline | (2S)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid: opposite (S)-configuration |
| Quantified Difference | d2Pal (D-enantiomer): receptor recognition abolished; l2Pal (L-enantiomer): receptor recognition retained (binding affinity data from ref [1]) |
| Conditions | SST2 receptor binding assay; DOTA-[2Pal3]-LM3 diastereomer comparison |
Why This Matters
Procurement of the incorrect enantiomer for peptide-based probe or drug development will result in complete loss of target engagement, rendering experiments uninterpretable.
- [1] Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharm. Chem. 2025, 10, 35. View Source
